乙二胺-d4 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethylene-d4-diamine dihydrochloride, also known as Ethylenediamine-1,1,2,2-d4, is a chemical reagent used in the production of various derivatives containing varying functional groups . It is also a known chelating agent . It has been seen to reduce seizures caused by systematic injection of proconvulsants and displays antiepileptic and anxiolytic activity .

Molecular Structure Analysis

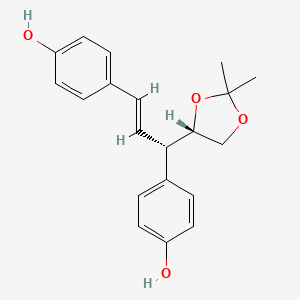

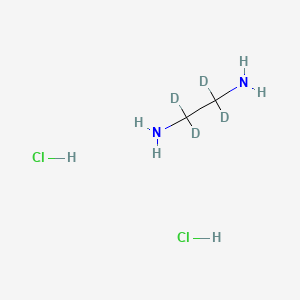

The linear formula of Ethylene-d4-diamine dihydrochloride is H2NCD2CD2NH2 · 2HCl . The SMILES string representation is 1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2 .

Chemical Reactions Analysis

Ethylene-d4-diamine dihydrochloride is used in the production of various derivatives containing varying functional groups . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Physical And Chemical Properties Analysis

Ethylene-d4-diamine dihydrochloride is a solid substance . It has a molecular weight of 64.12 . The melting point is 9°C .

科学研究应用

荧光法测定儿茶酚胺

这种化合物已被用于改进的乙二胺缩合法,用于荧光法测定儿茶酚胺 . 儿茶酚胺是一组激素,包括多巴胺、去甲肾上腺素和肾上腺素。这种方法可以准确地测量各种生物样本中这些激素的含量。

发光研究

乙二胺-d4 二盐酸盐已被用于研究 Eu(III) 和 Tb(III) 与乙二胺配合物的发光性质 . 发光研究在材料科学领域很重要,可以帮助开发新型发光材料。

氘标记

由于其高氘含量,乙二胺-d4 二盐酸盐被用于氘标记研究 . 氘标记是在化学和生物化学中使用的一种技术,用于跟踪原子通过反应机理和代谢途径的过程。

核磁共振波谱法

乙二胺-d4 二盐酸盐的高氘含量也使其在核磁共振 (NMR) 波谱法中很有用 . NMR 是一种研究技术,它利用某些原子核的磁性来确定原子或包含它们的分子物理和化学性质。

材料科学

在材料科学中,乙二胺-d4 二盐酸盐可用于合成新材料 . 它的独特性能有助于开发具有新特性的材料。

安全和危害

Ethylene-d4-diamine dihydrochloride is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

作用机制

Target of Action

Ethylene-d4-diamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, ethylene-d4-diamine dihydrochloride is a contact sensitizer capable of producing local and generalized reactions .

Pharmacokinetics

After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylene-d4-diamine dihydrochloride has a short half-life of 0.55 hours .

Result of Action

As a contact sensitizer, it is capable of producing local and generalized reactions . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

生化分析

Biochemical Properties

Ethylene-d4-diamine dihydrochloride is a known chelating agent . It interacts with various enzymes and proteins, forming complexes that play crucial roles in biochemical reactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the reactions occur .

Cellular Effects

The effects of Ethylene-d4-diamine dihydrochloride on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the cell type and the concentration of Ethylene-d4-diamine dihydrochloride present .

Molecular Mechanism

At the molecular level, Ethylene-d4-diamine dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the biological context and the specific biomolecules that Ethylene-d4-diamine dihydrochloride interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylene-d4-diamine dihydrochloride can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ethylene-d4-diamine dihydrochloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ethylene-d4-diamine dihydrochloride is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Ethylene-d4-diamine dihydrochloride is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Ethylene-d4-diamine dihydrochloride and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-RIZDZYNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-71-9 |

Source

|

| Record name | Ethylene-d4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)